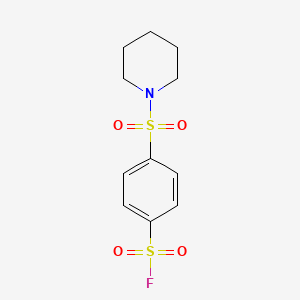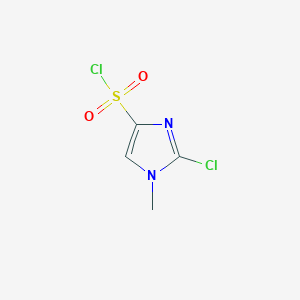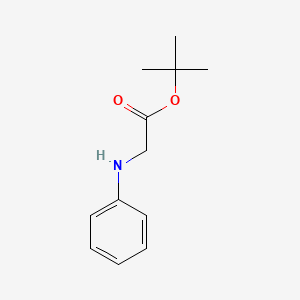
4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride, also known as Sulfoxaflor, is a chemical compound that belongs to the sulfonylurea class of insecticides. It was developed as an alternative to neonicotinoid insecticides, which have been associated with negative effects on non-target organisms, particularly bees. Sulfoxaflor has been approved for use in several countries, including the United States, Canada, and Australia.
Mécanisme D'action
4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride acts as an agonist of the nicotinic acetylcholine receptor in insects, causing paralysis and death. It has a different mode of action compared to neonicotinoids, which target the same receptor, making it less likely to cause cross-resistance.
Biochemical and physiological effects:
4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride has been shown to have minimal effects on non-target organisms, particularly bees. Studies have shown that 4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride has a low toxicity to honeybees and bumblebees, and does not impair their foraging ability or colony growth.
Avantages Et Limitations Des Expériences En Laboratoire
4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride has several advantages for use in laboratory experiments. It is highly soluble in water, making it easy to prepare solutions for testing. It is also stable under a wide range of conditions, allowing for consistent results. However, like all insecticides, 4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride should be used with caution and proper safety measures to avoid exposure.
Orientations Futures
Future research on 4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride could focus on its potential use in integrated pest management strategies, as well as its impact on non-target organisms in different environments. Studies could also investigate the potential for resistance to develop over time, and ways to mitigate this risk. Additionally, research could explore the use of 4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride in combination with other insecticides or biological control methods to enhance its effectiveness.
Méthodes De Synthèse
The synthesis of 4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride involves several steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with piperidine to form 4-piperidinylbenzenesulfonyl chloride. This intermediate is then reacted with sodium fluoride to form 4-piperidinylbenzenesulfonyl fluoride, which is further reacted with 4-chlorosulfonylbenzenesulfonyl chloride to form 4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride.
Applications De Recherche Scientifique
4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride has been extensively studied for its insecticidal properties and its potential impact on non-target organisms. It has been shown to be effective against a wide range of pests, including aphids, whiteflies, and thrips. Studies have also shown that 4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride has a low toxicity to mammals, birds, and fish, making it a promising alternative to neonicotinoids.
Propriétés
IUPAC Name |
4-piperidin-1-ylsulfonylbenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S2/c12-18(14,15)10-4-6-11(7-5-10)19(16,17)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGMGALRTOXHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2666783.png)





![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2666793.png)
![(1S,5R)-Bicyclo[3.1.0]hexane-3-thiol](/img/structure/B2666794.png)

![N-(4-ethoxyphenyl)-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2666798.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethylsulfonylbenzamide](/img/structure/B2666804.png)
![3-(2-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)-N-butylbenzamide](/img/structure/B2666805.png)